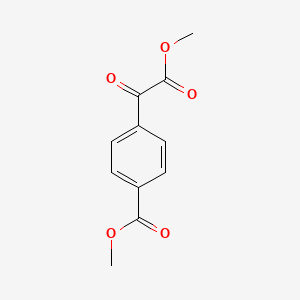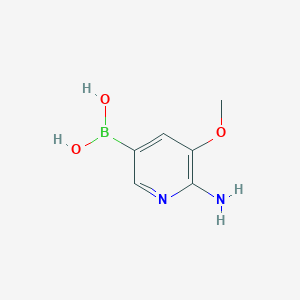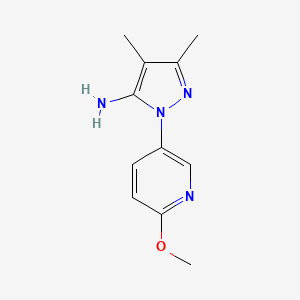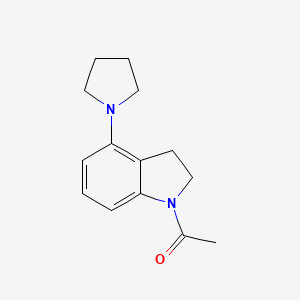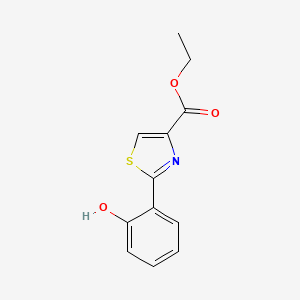
Ethyl 1-(cyclopropylmethyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- React the ethyl piperidine-4-carboxylate with cyclopropylmethyl bromide.
- Reaction conditions: Elevated temperature, solvent (e.g., acetonitrile), base (e.g., potassium carbonate).
Industrial Production Methods
Industrial production of Ethyl 1-(cyclopropylmethyl)piperidine-4-carboxylate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(cyclopropylmethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and cyclopropylmethyl bromide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
-
Step 1: Formation of Ethyl Piperidine-4-carboxylate
- React piperidine with ethyl chloroformate in the presence of a base.
- Reaction conditions: Room temperature, solvent (e.g., dichloromethane).
化学反应分析
Types of Reactions
Ethyl 1-(cyclopropylmethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
科学研究应用
Ethyl 1-(cyclopropylmethyl)piperidine-4-carboxylate is used in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: As a precursor for the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: Used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of Ethyl 1-(cyclopropylmethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Ethyl 1-(cyclopropylmethyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
- Ethyl 1-methylpiperidine-4-carboxylate
- Ethyl 4-amino-1-piperidinecarboxylate
- Ethyl 4-piperidinecarboxylate
Uniqueness
The presence of the cyclopropylmethyl group distinguishes this compound from other similar compounds. This group imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions with biological targets.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.
属性
分子式 |
C12H21NO2 |
|---|---|
分子量 |
211.30 g/mol |
IUPAC 名称 |
ethyl 1-(cyclopropylmethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-2-15-12(14)11-5-7-13(8-6-11)9-10-3-4-10/h10-11H,2-9H2,1H3 |
InChI 键 |
KQWNIDFYEBQVTH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCN(CC1)CC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


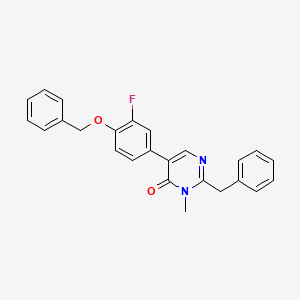


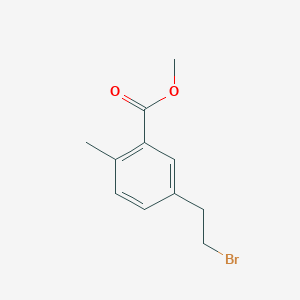
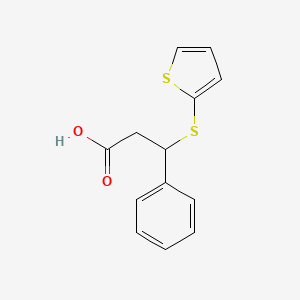
![3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-2H-indazole](/img/structure/B13878068.png)
![1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone](/img/structure/B13878069.png)
![8-Hydroxy-5-iodo-[1,6]naphthyridine-7-carboxylic acid methyl ester](/img/structure/B13878070.png)
